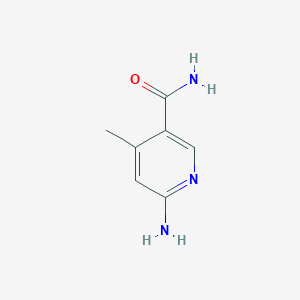

6-Amino-4-methyl-nicotinamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-4-methylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-4-2-6(8)10-3-5(4)7(9)11/h2-3H,1H3,(H2,8,10)(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIMKIZUGLGOQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901282844 | |

| Record name | 6-Amino-4-methyl-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65169-39-3 | |

| Record name | 6-Amino-4-methyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65169-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-4-methyl-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 6 Amino 4 Methyl Nicotinamide S Biological Interactions in Experimental Systems

Enzyme Target Identification and Inhibition/Activation Mechanisms

6-Amino-4-methyl-nicotinamide has been identified as a modulator of several key enzymes, including Glucose-6-Phosphate Dehydrogenase (G6PD), Nicotinamide (B372718) N-methyltransferase (NNMT), and Histone Deacetylases (HDACs). Its effects are exerted through various mechanisms, including competitive inhibition and interactions within the enzyme's active site.

Kinetic studies have been crucial in elucidating the inhibitory mechanisms of this compound and related compounds. For instance, 6-aminonicotinamide (B1662401), a closely related compound, is a known competitive inhibitor of the NADP+-dependent enzyme G6PD, with a reported inhibitor constant (Ki) of 0.46 μM. medchemexpress.com This competitive inhibition suggests that the compound vies with the natural substrate for binding to the enzyme's active site.

In the context of nicotinamidases, enzymes that hydrolyze nicotinamide, derivatives such as 6-methyl-, 6-amino-, and 6-O-methylnicotinamides have been shown to be weaker substrates compared to nicotinamide itself. nih.gov This is likely due to suboptimal binding to the metal center within the enzyme's active site. nih.gov However, these substituted nicotinamides react more readily than their 6-chloro- counterparts, indicating that the nature of the substituent at the 6-position significantly influences substrate affinity and turnover. nih.gov For Mycobacterium tuberculosis nicotinamidase (PncA), no enzymatic activity was observed with 6-aminonicotinamide, highlighting its specificity. nih.gov

The inhibitory potential of nicotinamide analogues extends to Nicotinamide N-methyltransferase (NNMT). While specific kinetic data for this compound is not detailed in the provided search results, a related compound, 6-(methylamino)-nicotinamide, was identified as a submicromolar inhibitor of NNMT. acs.org However, in a separate assay, it exhibited an IC50 of 19.8 μM. acs.org This discrepancy may arise from different experimental conditions. The development of bisubstrate inhibitors for NNMT, which are designed to occupy both the nicotinamide and the S-adenosyl-L-methionine (SAM) binding pockets, has shown promise. nih.govnih.gov

Regarding Histone Deacetylases (HDACs), a series of 6-amino nicotinamides have been developed as potent and selective inhibitors. nih.gov These compounds are part of the benzamide (B126) structural class and have demonstrated excellent intrinsic and cell-based potency, particularly as class I selective HDAC inhibitors. nih.gov

Interactive Data Table: Inhibitory Activity of this compound and Related Compounds

| Compound | Target Enzyme | Inhibition Type | Potency (Ki / IC50) | Reference |

| 6-aminonicotinamide | Glucose-6-Phosphate Dehydrogenase (G6PD) | Competitive | Ki = 0.46 μM | medchemexpress.com |

| 6-(methylamino)-nicotinamide | Nicotinamide N-methyltransferase (NNMT) | Not specified | IC50 = 19.8 μM | acs.org |

| 6-amino nicotinamide derivatives | Histone Deacetylases (HDACs) | Class I selective | Not specified | nih.gov |

The binding of this compound and its analogs to enzyme active sites is a key determinant of their biological effects. For NNMT, the active site can be conceptualized as having three main regions: one for the adenosine (B11128) group of the SAM cofactor, one for the amino acid moiety, and one for the nicotinamide substrate. nih.gov Inhibitors are designed to interact with these pockets. For instance, the crystal structure of human NNMT (hNNMT) in a ternary complex with S-adenosyl-L-homocysteine (AdoHcy) and nicotinamide reveals the specific residues involved in substrate binding. nih.gov Key residues such as Tyr20 and Asp197 have been shown through mutagenesis to be critical for the enzyme's function. nih.gov

In the case of G6PD, the inhibition by compounds like 6-aminonicotinamide is understood to be uncompetitive with respect to both NADP+ and glucose-6-phosphate (G6P). nih.gov This indicates that the inhibitor binds to the ternary enzyme-NADP+-G6P complex. nih.gov

For HDACs, the development of nicotinamide-based inhibitors has been a significant area of research. nih.gov These inhibitors function by interacting with the enzyme's active site, which typically contains a zinc ion that is crucial for catalysis. The hydroxamic acid moiety present in many HDAC inhibitors chelates this zinc ion, leading to inhibition.

Modulation of Cellular Metabolic Pathways and Signaling Cascades

By interacting with key enzymes, this compound and its analogs can significantly impact cellular metabolism and signaling.

The compound 6-aminonicotinamide is a well-established inhibitor of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). mdpi.comnih.govdocumentsdelivered.com This pathway is a major source of NADPH, which is essential for antioxidant defense and nucleotide biosynthesis. mdpi.com Inhibition of the PPP by 6-aminonicotinamide leads to an accumulation of intermediates like 6-phosphogluconate. nih.govnih.gov This disruption of the PPP can sensitize cancer cells to other treatments. nih.gov

Furthermore, the modulation of NNMT activity has profound effects on NAD+ metabolism. nih.gov NNMT catalyzes the methylation of nicotinamide, diverting it from the NAD+ salvage pathway. nih.gov By inhibiting NNMT, compounds can potentially increase the pool of nicotinamide available for NAD+ synthesis, which in turn can influence the activity of NAD+-dependent enzymes like sirtuins and Poly(ADP-ribose) polymerases (PARPs). nih.govahajournals.org Sirtuins are a class of deacetylases that play roles in various cellular processes, including aging and metabolism, while PARPs are involved in DNA repair and cell death. nih.govwikipedia.orgnih.gov Inhibitors of PARP often mimic the nicotinamide structure to bind to the catalytic domain. nih.govnih.gov

Effects on Cellular Energy Homeostasis (e.g., ATP levels)

This compound, as an analogue of nicotinamide, significantly impacts cellular energy homeostasis by interfering with fundamental metabolic pathways. Its primary mechanism involves the inhibition of key enzymes that utilize nicotinamide adenine (B156593) dinucleotide (NAD+) and its phosphorylated form, NADP+. This interference directly affects the cell's ability to generate and maintain adequate levels of adenosine triphosphate (ATP), the primary currency of cellular energy.

Research has demonstrated that 6-aminonicotinamide (6-AN), a closely related compound, disrupts cellular energy metabolism by suppressing both lactate (B86563) production and glucose consumption. nih.gov By inhibiting the pentose phosphate pathway (PPP), 6-AN limits the production of NADPH, which is crucial for maintaining the redox balance and for the synthesis of precursors for nucleotides and fatty acids. nih.govwikipedia.org This disruption of the PPP and the modification of mitochondrial potential inevitably lead to a decline in the efficiency of cellular respiration and, consequently, a reduction in ATP synthesis. nih.govnih.gov While direct quantification of ATP level reduction specifically by this compound is not extensively detailed in the available literature, the profound effects of its analogue, 6-AN, on glucose metabolism and mitochondrial function strongly suggest a consequent decrease in cellular ATP levels. The maintenance of cellular energetics is critical, and its disruption can lead to various cellular stress responses and ultimately, cell death. nih.gov

Regulation of Gene Expression and Protein-Protein Interactions

The influence of this compound on cellular processes extends to the regulation of gene expression and protein-protein interactions, primarily through its impact on NAD+ metabolism. NAD+ is a critical substrate for several families of enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which play key roles in chromatin remodeling and gene expression. nih.govnih.gov

By acting as a nicotinamide analogue, this compound can modulate the activity of nicotinamide N-methyltransferase (NNMT). NNMT is a crucial enzyme that links NAD+ metabolism with cellular methylation processes. nih.govresearchgate.net Altered NNMT activity can lead to changes in the methylation of histones and other proteins, thereby modifying gene expression patterns. nih.gov For instance, NNMT has been shown to be a critical regulator in linking NAD+ metabolism to the control of gene expression by influencing the levels of bioactive molecules. nih.gov

Studies with the related compound 6-AN have shown that it can alter the expression of genes involved in key cellular pathways. For example, treatment of non-small lung cancer cells with 6-AN resulted in changes in the mRNA expression of genes related to the pentose phosphate pathway, such as glucose-6-phosphate dehydrogenase (G6PD), and genes involved in apoptosis. researchgate.net Furthermore, analogs of nicotinamide can impact signaling pathways such as the NF-κB pathway, which is a critical regulator of inflammatory and tumorigenic processes. researchgate.net While direct protein-protein interaction studies for this compound are not extensively documented, its ability to modulate the activity of enzymes like NNMT and PARPs indicates a significant indirect influence on a wide array of protein networks. nih.govnih.gov

Biological Activity in In Vitro Cellular Models

Cellular Viability and Proliferation Assays (Mechanistic Focus)

In various in vitro cellular models, this compound and its analogues have demonstrated significant effects on cellular viability and proliferation, often with a clear mechanistic link to the disruption of cellular metabolism.

Studies utilizing the related compound 6-aminonicotinamide (6-AN) have shown a dose-dependent reduction in the metabolic activity and proliferation of cancer cells. In non-small lung cancer cell lines A549 and H460, treatment with 6-AN led to a significant decrease in cell viability. researchgate.net This anti-proliferative effect is directly linked to its role as an inhibitor of the pentose phosphate pathway, which is crucial for the synthesis of biomolecules required for cell growth and division. nih.gov The reduction in cell proliferation is often accompanied by the induction of apoptosis, or programmed cell death. Flow cytometry analysis has confirmed an increase in the apoptotic cell population in lung cancer cells treated with 6-AN. researchgate.net

| Cell Line | Treatment | Effect on Metabolic Activity (Concentration Range) | Induction of Apoptosis (Concentration) | Reference |

|---|---|---|---|---|

| A549 | 6-AN | Significant decrease (1-1000 µM) | Increased total apoptotic population (10 µM and 200 µM) | researchgate.net |

| H460 | 6-AN | Significant decrease (1-1000 µM) | Increased total apoptotic population (10 µM and 200 µM) | researchgate.net |

Induction of Specific Cellular Responses (e.g., ER stress, oxidative stress response)

A key aspect of the biological activity of this compound analogues is the induction of specific cellular stress responses, most notably endoplasmic reticulum (ER) stress and oxidative stress.

The inhibition of the pentose phosphate pathway by 6-aminonicotinamide (6-AN) leads to a redox imbalance and the generation of reactive oxygen species (ROS), which in turn triggers ER stress. nih.gov This has been observed in lung cancer cells, where exposure to 6-AN induced ER stress, contributing to reduced proliferation and apoptosis. nih.gov The induction of ER stress is characterized by the upregulation of specific marker proteins. For instance, treatment with ER stress inducers can lead to increased expression of proteins such as C/EBP homologous protein (CHOP) and activating transcription factor 6 (ATF6), which are key mediators of the unfolded protein response (UPR). nih.govresearchgate.net

Furthermore, 6-AN has been shown to induce an oxidative stress response. In cardiac myoblasts, pretreatment with 6-AN led to a state of enhanced antioxidative resistance, paradoxically by first inducing a mild oxidative shift. nih.gov This was associated with a decrease in the total cellular content of reduced glutathione (B108866) (GSH), a key antioxidant. nih.gov This initial pro-oxidant effect appears to trigger a protective cellular response.

| Cellular Response | Model System | Key Markers/Observations | Reference |

|---|---|---|---|

| Endoplasmic Reticulum (ER) Stress | Non-small lung cancer cells | ROS-mediated apoptosis by ER stress. Upregulation of ER stress markers. | nih.gov |

| Oxidative Stress Response | H9C2(2-1) rat cardiac myoblasts | Decrease in total reduced glutathione (GSH) content. Increased cell survival upon subsequent H2O2 stress. | nih.gov |

Interactions with Biomolecules Beyond Enzymes and Receptors (e.g., nucleic acids, lipids)

While the primary interactions of this compound are with enzymes involved in NAD+ metabolism, its impact on cellular function suggests broader interactions with other essential biomolecules like nucleic acids and lipids.

The connection to nucleic acids is primarily through the modulation of DNA repair processes. Nicotinamide, and by extension its analogues, are precursors for NAD+, a necessary substrate for poly(ADP-ribose) polymerase-1 (PARP-1). nih.govresearchgate.net PARP-1 is a critical enzyme that detects and signals DNA strand breaks, initiating DNA repair. nih.gov By affecting the intracellular pool of NAD+, this compound can indirectly influence the efficiency of DNA repair mechanisms. A depletion of NAD+ can impair PARP-1 activity, leading to genomic instability. nih.gov While direct binding to DNA has not been explicitly demonstrated for this compound, its influence on DNA integrity via metabolic interference is a significant aspect of its biological activity.

Interactions with lipids are also largely indirect, stemming from the compound's effects on cellular metabolism. Nicotinamide and its metabolites are involved in lipid metabolism. nih.gov For example, inhibitors of NNMT, an enzyme that methylates nicotinamide, have been shown to alter the way fat cells work, leading them to produce a class of lipids with anti-diabetic and anti-inflammatory properties. peptidesciences.com Given that this compound is an analogue that can interfere with nicotinamide metabolism, it is plausible that it could similarly influence lipid profiles and signaling, although direct evidence for this specific compound is still emerging.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Amino 4 Methyl Nicotinamide Analogues

Systematic Substituent Effects on the Pyridine (B92270) Ring (e.g., at C-2, C-5 positions)

Systematic modifications of the pyridine ring of 6-amino-4-methyl-nicotinamide analogues have revealed the significant impact of substituents at various positions on their biological activity. The electronic and steric properties of these substituents can modulate the affinity of the compounds for their target receptors.

For instance, in a series of 6-substituted nicotine (B1678760) analogs, the affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs) was found to be influenced by both the electronic (σ) and lipophilic (π) nature of the substituent at the 6-position. researchgate.net While lipophilic substituents at this position generally contributed to higher affinity, the steric bulk of the substituent played a modulating role, with larger groups leading to decreased affinity. researchgate.net This suggests a delicate balance between lipophilicity and steric hindrance in achieving optimal receptor binding.

The introduction of a methyl group at the C-2 position of certain pyrazolopyrimidine inhibitors has been shown to be favorable, as it projects into a hydrophobic region of the target protein. nih.gov Conversely, modifications at the C-5 position can also have a profound effect. For example, the substitution of the phenyl ring with a thiophene (B33073) moiety in some synthetic cathinones, a bioisosteric replacement, has been shown to maintain stimulant activity. mdpi.com

The following table summarizes the effects of various substituents on the pyridine ring of nicotinamide (B372718) analogues:

| Position | Substituent | Effect on Activity | Reference |

| C-2 | Methyl | Favorable, projects into hydrophobic pocket | nih.gov |

| C-5 | Thiophene (replacing Phenyl) | Maintains stimulant activity | mdpi.com |

| C-6 | Lipophilic groups | Generally increases affinity | researchgate.net |

| C-6 | Bulky groups | Decreases affinity | researchgate.net |

Role of the 6-Amino Group in Modulating Biological Interactions

The 6-amino group of this compound and its analogues is a key functional group that plays a critical role in their biological activity. This group can participate in crucial hydrogen bonding interactions with the target protein, contributing significantly to the binding affinity and specificity.

The crystal structure of 6-aminonicotinamide (B1662401) reveals that the amino group is involved in N-H⋯N and N-H⋯O hydrogen bonds, which are fundamental to its crystal packing and likely indicative of its interaction patterns with biological macromolecules. nih.gov The ability of the amino group to act as a hydrogen bond donor is a recurring theme in the SAR of related compounds. For example, in a study of bicyclo((aryl)methyl)benzamides, the number of hydrogen bond donors was identified as a significant descriptor in the quantitative structure-activity relationship (QSAR) model, highlighting the importance of this feature for biological activity. mdpi.com

The following table outlines the key roles of the 6-amino group:

| Interaction Type | Description | Significance |

| Hydrogen Bonding | Acts as a hydrogen bond donor (N-H). | Crucial for binding affinity and specificity. nih.govmdpi.com |

| Electronic Effects | Increases electron density of the pyridine ring. | Can modulate π-π stacking and cation-π interactions. |

Impact of the 4-Methyl Group on Molecular Recognition and Activity

In the context of ACK1 inhibitors, the addition of a methyl group at the 4-position of a 2,6-dimethyl substituted anilinyl ring was found to be highly deactivating, causing a more than 1000-fold loss in activity. nih.gov Molecular modeling studies revealed that this 4-methyl group introduces steric clashes with key residues (Met203, Lys158, and Glu177) in the binding site of the ACK1 kinase. nih.gov This demonstrates that even a small methyl group can lead to significant unfavorable interactions if it is not well-accommodated within the binding pocket.

Conversely, in other systems, a methyl group can be strategically employed to enhance binding by occupying a hydrophobic pocket within the receptor. The effect of the 4-methyl group is therefore highly dependent on the specific topology of the binding site of the target protein.

The following table summarizes the potential impacts of the 4-methyl group:

| Impact | Description | Example | Reference |

| Steric Hindrance | Can clash with amino acid residues in the binding site, leading to decreased activity. | A 4-methyl group on an ACK1 inhibitor led to a >1000-fold loss in activity. | nih.gov |

| Increased Lipophilicity | Can improve membrane permeability and hydrophobic interactions. | General effect of methyl groups on molecules. | nih.gov |

| Conformational Effects | Can influence the preferred conformation of the molecule, potentially pre-organizing it for binding. | The methyl group on threonine can "fine-tune" molecular recognition. | nih.gov |

Influence of Amide Modifications on Compound Potency and Selectivity

In the crystal structure of 6-aminonicotinamide, the amide group is rotated in a way that the carbonyl oxygen is syn to the pyridine nitrogen atom. nih.gov This specific conformation is stabilized by intramolecular interactions and influences how the molecule presents itself to a binding partner. Altering the substituents on the amide nitrogen (the carboxamide) can impact this conformational preference and introduce new interactions with the target.

The following table illustrates the influence of amide modifications:

| Modification | Potential Effect |

| Substitution on Amide Nitrogen | Alters steric and electronic properties, introduces new interaction points. |

| Alteration of Amide Backbone | Changes the conformational preferences of the molecule. |

| Replacement with Bioisosteres | Can improve metabolic stability or alter binding modes. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, QSAR studies can provide valuable insights into the key molecular features that govern their potency and selectivity. researchgate.netmdpi.com

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be physicochemical (e.g., logP, polarizability), electronic (e.g., partial charges), or structural (e.g., molecular weight, number of rotatable bonds). mdpi.com Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity. mdpi.com

For example, a QSAR study on a series of nicotine analogs revealed that both the electronic (σ) and lipophilic (π) properties of the substituent at the 6-position influenced nAChR affinity. researchgate.net In another study on bicyclo((aryl)methyl)benzamide derivatives, a QSAR model indicated that descriptors such as polarizability, surface tension, torsion energy, and the number of hydrogen bond donors were significantly correlated with biological activity. mdpi.com

A well-validated QSAR model can be used to predict the activity of novel, untested compounds, thereby guiding the design of more potent analogues. nih.govresearchgate.net The reliability of a QSAR model is often assessed through internal and external validation procedures. mdpi.com

The following table provides an overview of common descriptors used in QSAR models:

| Descriptor Type | Examples | Relevance |

| Physicochemical | logP, Molar Refractivity, Polarizability | Relates to absorption, distribution, and overall interactions. mdpi.com |

| Electronic | Partial Charges, Dipole Moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. |

| Steric/Topological | Molecular Weight, Shape Indices, Branching Indices | Relates to the size and shape of the molecule and its fit within a binding site. researchgate.net |

| 3D Descriptors | van der Waals Surface Area, Molecular Volume | Provides a three-dimensional description of the molecule's properties. nih.gov |

Conformational Analysis and Identification of Bioactive Conformations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the bioactive conformation, which is the specific three-dimensional shape a molecule adopts when it binds to its biological target, is a fundamental goal in drug design. irbbarcelona.org

For flexible molecules like this compound and its analogues, understanding the conformational landscape is crucial. The bioactive conformation may not necessarily be the lowest energy conformation in solution. ub.edu Instead, it is often a higher energy conformer that is stabilized by the interactions within the binding site. ub.edu

Various computational and experimental techniques can be used for conformational analysis. Computational methods include molecular mechanics and quantum mechanics calculations, which can be used to explore the potential energy surface of a molecule and identify stable conformers. ub.edu Experimental techniques such as X-ray crystallography can provide a snapshot of the bioactive conformation when the molecule is co-crystallized with its target protein. nih.gov

For example, the crystal structure of 6-aminonicotinamide revealed a specific rotation of the amide group, which is likely important for its biological activity. nih.gov In the absence of a crystal structure, computational methods can be used to generate a set of plausible bioactive conformations that can then be used for virtual screening or pharmacophore modeling. irbbarcelona.orgbiomedres.us Understanding the energetic cost for a molecule to adopt its bioactive conformation can also provide insights into its binding affinity. ub.edu

The following table summarizes key aspects of conformational analysis:

| Concept | Description | Importance |

| Bioactive Conformation | The 3D structure of a molecule when bound to its target. irbbarcelona.org | Essential for understanding molecular recognition and for rational drug design. |

| Conformational Ensemble | The collection of all accessible conformations of a molecule in solution. | The bioactive conformation is a member of this ensemble. ub.edu |

| Energy Penalty for Binding | The energy required for a molecule to adopt its bioactive conformation. | A lower energy penalty generally correlates with higher binding affinity. ub.edu |

| Computational Methods | Molecular dynamics, Monte Carlo simulations, quantum mechanics. | Used to explore the conformational space and predict low-energy and bioactive conformers. ub.edu |

| Experimental Methods | X-ray crystallography, NMR spectroscopy. | Provide direct structural information about the bioactive conformation. nih.gov |

Advanced Analytical and Spectroscopic Characterization of 6 Amino 4 Methyl Nicotinamide and Its Metabolites

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 6-Amino-4-methyl-nicotinamide and its metabolites. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of the elemental composition of the parent compound and its metabolic products. mdpi.com This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

In a typical workflow, the compound is introduced into the mass spectrometer, often after separation by liquid chromatography (LC). The molecules are ionized, and their mass-to-charge ratio (m/z) is measured with high accuracy. For this compound (C₇H₉N₃O), the exact mass can be calculated and compared to the measured mass to confirm its identity.

The primary strength of HRMS lies in metabolite identification. mdpi.com When this compound is metabolized, its structure is modified through various enzymatic reactions, such as hydroxylation, N-acetylation, or glucuronidation. mdpi.com These biotransformations result in specific mass shifts from the parent compound. By analyzing biological samples (e.g., from in vitro liver S9 fraction incubations or in vivo urine samples) with LC-HRMS, scientists can search for these expected mass shifts. mdpi.com

Tandem mass spectrometry (HRMS/MS) further aids in structural elucidation. The parent ion of a potential metabolite is isolated and fragmented, and the resulting fragmentation pattern is analyzed. This pattern provides structural information that can help pinpoint the site of metabolic modification. For instance, the fragmentation of nicotinamide (B372718) and its metabolite N¹-methylnicotinamide shows characteristic product ions that are monitored for their simultaneous determination in serum samples. nih.gov This same principle is applied to identify the metabolites of this compound, providing confidence in their structural assignment. nih.gov

Table 1: Common Metabolic Transformations and Corresponding Mass Shifts

| Metabolic Reaction | Mass Change (Da) | Description |

|---|---|---|

| Hydroxylation | +15.9949 | Addition of a hydroxyl (-OH) group |

| N-Oxidation | +15.9949 | Addition of an oxygen atom to a nitrogen atom |

| N-Dealkylation | Variable | Removal of an alkyl group from a nitrogen atom |

| Glucuronidation | +176.0321 | Conjugation with glucuronic acid |

| N-Acetylation | +42.0106 | Addition of an acetyl group to a nitrogen atom |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural determination of this compound. It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) within the molecule.

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the methyl group, the amino group, the amide group, and the two aromatic protons on the pyridine (B92270) ring. The chemical shift of each proton is influenced by its local electronic environment. Similarly, a ¹³C NMR spectrum reveals a separate signal for each unique carbon atom in the molecule, including the methyl carbon, the carbons of the pyridine ring, and the carbonyl carbon of the amide group. nih.gov For example, ¹³C NMR studies on the related compound 6-aminonicotinamide (B1662401) have been used to track its metabolism by observing the appearance of signals from its metabolic products. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Methyl (CH₃) | ~2.2 - 2.5 | ~18 - 22 |

| Aromatic CH (C5-H) | ~7.5 - 7.8 | ~120 - 125 |

| Aromatic CH (C2-H) | ~8.0 - 8.3 | ~150 - 155 |

| Amino (NH₂) | ~5.5 - 6.5 (broad) | N/A |

| Amide (CONH₂) | ~7.0 - 8.0 (two broad signals) | N/A |

| Aromatic C-NH₂ (C6) | N/A | ~158 - 162 |

| Aromatic C-CH₃ (C4) | N/A | ~145 - 150 |

| Aromatic C-CONH₂ (C3) | N/A | ~130 - 135 |

| Carbonyl (C=O) | N/A | ~165 - 170 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

While 1D NMR provides a list of chemical shifts, 2D NMR techniques reveal correlations between nuclei, which is essential for definitive signal assignment and structural confirmation.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbons. nih.gov An HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal of the methyl group to its ¹³C signal, and similarly for the aromatic C-H pairs. acs.org This allows for unambiguous assignment of which proton is attached to which carbon, which is particularly useful for distinguishing between the two different aromatic protons. hmdb.ca

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close to each other in space, regardless of whether they are bonded. For this compound, a NOESY spectrum could reveal a correlation between the protons of the methyl group and the aromatic proton at the C5 position, confirming their spatial proximity and helping to define the molecule's preferred conformation in solution.

Solid-State NMR (ssNMR) is used to analyze the compound in its solid form, providing insights that are inaccessible by solution NMR. It is particularly valuable for studying polymorphism (the ability of a compound to exist in multiple crystal forms) and for characterizing amorphous (non-crystalline) material. Different polymorphs can have distinct physicochemical properties, and ssNMR can identify and quantify them in a sample. nih.gov The technique is sensitive to the local environment of the nuclei, so changes in crystal packing between polymorphs will result in different ssNMR spectra. nih.gov

Ligand-observed NMR techniques are used to study the interaction of this compound with macromolecular targets, such as enzymes. nih.gov These methods observe the NMR signals of the small molecule (the ligand) in the presence and absence of the target protein.

Saturation Transfer Difference (STD) NMR: In an STD NMR experiment, specific NMR signals of the protein are saturated. If the ligand binds to the protein, this saturation is transferred to the ligand protons that are in close contact with the protein. By observing which ligand signals receive this saturation, one can map the "binding epitope"—the part of the molecule that directly interacts with the target. nih.gov This method has been successfully used to determine the binding affinity and orientation of nicotinamide when it binds to the enzyme Nicotinamide N-methyltransferase (NNMT). nih.gov

X-Ray Crystallography for Single-Crystal Structural Determination and Co-crystal Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the X-rays are diffracted by the electrons in the molecule, producing a unique diffraction pattern. Mathematical analysis of this pattern yields a detailed electron density map, from which the precise position of every atom in the molecule can be determined. nih.gov

This technique is also crucial for the analysis of co-crystals, which are crystalline structures composed of two or more different molecules in a fixed stoichiometric ratio. pharmascholars.com Nicotinamide is a well-known co-crystal former. acs.org If this compound were to be formulated as a co-crystal, X-ray crystallography would be used to confirm the formation of the co-crystal and to understand the specific intermolecular interactions (e.g., hydrogen bonds) between the compound and the co-former. pharmascholars.comnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Each functional group in a molecule has characteristic vibrational frequencies, making these techniques excellent for functional group identification and for studying molecular interactions. researchgate.net

Infrared (IR) Spectroscopy: An IR spectrum of this compound would show characteristic absorption bands for the N-H stretches of the amino (NH₂) and amide (CONH₂) groups (typically in the 3200-3500 cm⁻¹ region), the C=O stretch of the amide (around 1650-1680 cm⁻¹), C=C and C=N stretches of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-H bends of the methyl group. researchgate.netnist.gov The position and shape of the N-H and C=O bands are particularly sensitive to hydrogen bonding. pharmascholars.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that also probes molecular vibrations. For this compound, Raman would be particularly sensitive to the vibrations of the pyridine ring and could provide additional information to complement the IR data. nih.gov

Both IR and Raman spectroscopy are valuable for characterizing different solid forms (polymorphs) and for confirming the formation of co-crystals, as the changes in intermolecular interactions in these different forms lead to detectable shifts in the vibrational frequencies. nih.govpharmascholars.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino/Amide (N-H) | Stretching | 3200 - 3500 |

| Methyl (C-H) | Stretching | 2850 - 3000 |

| Amide (C=O) | Stretching | 1650 - 1680 |

| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1600 |

| Amide (N-H) | Bending | 1590 - 1650 |

Source: Adapted from general IR correlation tables and data for similar compounds. researchgate.netnist.gov

Lack of Specific Research Hinders Detailed Chromatographic Analysis of this compound

Despite a comprehensive search of available scientific literature, detailed research findings and specific data concerning the advanced analytical and spectroscopic characterization of this compound and its metabolites are not presently available. Consequently, a thorough discussion of chromatographic techniques such as High-Performance Liquid Chromatography with Ultraviolet and Mass Spectrometric detection (HPLC-UV/MS) and Supercritical Fluid Chromatography (SFC) for the purity assessment and separation of this specific compound and its metabolic products cannot be constructed.

Methodologies for the analysis of structurally related compounds, including nicotinamide and its various metabolites, are well-documented. These studies establish the utility of techniques like HPLC-UV/MS for the quantification and identification of similar chemical structures in biological matrices. For instance, methods have been developed for the simultaneous determination of nicotinic acid and its key metabolites in plasma, employing gradient elution on specialized columns and tandem mass spectrometry for detection. nih.govresearchgate.net Similarly, HPLC-UV methods have been successfully used for the analysis of nicotinamide in various food products and pharmaceutical preparations, demonstrating the robustness of this technique for quality control purposes. academicjournals.orgnih.govresearchgate.net

Furthermore, the application of Supercritical Fluid Chromatography (SFC), often coupled with mass spectrometry, has shown promise for the separation of polar compounds like amino acids and other water-soluble vitamins, offering an alternative to traditional reversed-phase chromatography. nih.gov

However, the direct application and specific methodological parameters—such as column chemistry, mobile phase composition, gradient programs, and mass spectrometry fragmentation patterns—for this compound are not described in the reviewed literature. The absence of such specific data precludes the generation of detailed, interactive data tables and an in-depth analysis of its purity assessment and metabolite separation as requested. Research focusing specifically on the analytical chemistry of this compound is required to provide the detailed findings necessary for a comprehensive report on this topic.

Computational Chemistry and Molecular Modeling Studies of 6 Amino 4 Methyl Nicotinamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. For 6-Amino-4-methyl-nicotinamide, DFT studies can provide a detailed understanding of its molecular orbitals, charge distribution, and electrostatic potential. These properties are fundamental in determining how the molecule will interact with its biological target.

For instance, the electronic properties of nicotinamide (B372718) analogs are crucial for their interaction with nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various diseases. nih.gov DFT calculations can help in understanding how substituents, such as the 6-amino and 4-methyl groups, influence the electron density on the pyridine (B92270) ring and the amide group. This, in turn, affects the molecule's ability to act as a substrate or inhibitor. Studies have shown that the reactivity of nicotinamide analogs, and consequently their inhibitory potency, can be correlated with their electronic characteristics as determined by DFT calculations. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of this compound with its potential protein targets and in identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

In the context of nicotinamide derivatives, molecular docking has been extensively used to study their interactions with enzymes like Nicotinamide N-Methyltransferase (NNMT) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov For NNMT, docking studies have revealed the structural basis for the binding of nicotinamide and its analogs, highlighting the importance of specific residues in the active site for recognition and catalysis. nih.gov The crystal structure of human NNMT in complex with nicotinamide and the cofactor product S-adenosyl-L-homocysteine (AdoHcy) provides a template for docking studies of novel inhibitors, including this compound. nih.gov These simulations can predict how the 6-amino and 4-methyl groups of the compound fit into the binding pocket and what specific interactions they form with the surrounding amino acid residues. nih.govnih.gov

Similarly, docking studies have been employed to design and evaluate nicotinamide-based inhibitors for other targets. For example, in the development of VEGFR-2 inhibitors, docking simulations helped in designing a nicotinamide derivative with optimal binding to the enzyme's catalytic pocket. nih.gov Such studies can guide the synthesis of new analogs of this compound with improved binding affinity and selectivity.

| Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|

| Nicotinamide N-Methyltransferase (NNMT) | Y20, D197, S201, S213 | Hydrogen bonding, aromatic interactions |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Not explicitly detailed for this compound, but general features for nicotinamide derivatives include interactions within the catalytic pocket. | Hydrogen bonding, hydrophobic interactions |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the analysis of its conformational flexibility and the stability of the binding interactions over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal how the ligand and protein adapt to each other and whether the initial binding mode is stable.

For nicotinamide-based inhibitors, MD simulations have been crucial in validating the docking results and assessing the stability of the predicted binding poses. nih.govnih.gov A 100 ns MD simulation of a designed nicotinamide derivative bound to VEGFR-2 demonstrated the stability of the complex and the persistence of key interactions. nih.gov Similarly, MD simulations of NNMT have been used to understand the long-range conformational effects of mutations and ligand binding. nih.gov These simulations can reveal subtle conformational changes that are not apparent from static crystal structures and can provide a more accurate picture of the binding event.

The conformational analysis of this compound itself is also important, as the molecule's preferred conformation in solution can influence its ability to bind to the target. nih.gov MD simulations can explore the conformational landscape of the molecule and identify the low-energy conformers that are most likely to be biologically active.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds with the desired activity, a process known as virtual screening.

For nicotinamide N-methyltransferase (NNMT) inhibitors, structure-based pharmacophore models have been developed to understand the key structural features required for potent inhibition. nih.gov These models typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. Such a model can be used to screen for compounds that are structurally different from known inhibitors but possess the same essential pharmacophoric features. This approach has led to the identification of novel NNMT inhibitors. nih.gov

Virtual screening campaigns using pharmacophore models derived from known active compounds or from the ligand-binding site of a target protein have become a standard tool in drug discovery. nih.govresearchgate.net By applying these techniques to this compound and its analogs, researchers can efficiently explore vast chemical spaces to identify new lead compounds.

In Silico ADMET Prediction and Computational Biotransformation Pathway Analysis

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of the pharmacokinetic and toxicological properties of drug candidates. nih.gov Various computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. frontiersin.org

For this compound, in silico ADMET profiling can provide valuable insights into its drug-likeness and potential liabilities. researchgate.net For example, predictions can indicate whether the compound is likely to be well-absorbed after oral administration or if it is likely to have off-target toxicities. frontiersin.org

| Property | Predicted Outcome | Implication |

|---|---|---|

| Caco-2 Permeability | Varies depending on specific substituents. | Predicts intestinal absorption. |

| Human Intestinal Absorption | Generally good for small nicotinamide analogs. | Indicates potential for oral bioavailability. |

| Blood-Brain Barrier Penetration | Can be predicted; some analogs may cross. | Important for CNS-targeted drugs. |

| P-glycoprotein Substrate/Inhibitor | Can be predicted; influences drug efflux. | Affects drug distribution and resistance. |

| Metabolism (CYP enzymes) | Nicotinic acid inhibits some CYPs. | Potential for drug-drug interactions. |

| Toxicity (e.g., Hepatotoxicity, Genotoxicity) | Can be predicted based on structural alerts. | Early identification of safety concerns. |

Preclinical Metabolic Fate and Bioavailability Research of 6 Amino 4 Methyl Nicotinamide in Vitro and Non Human Animal Models Only

In Vitro Metabolic Stability Assessment in Subcellular Fractions (e.g., liver microsomes, hepatocytes)

The initial step in characterizing the metabolic fate of a new chemical entity like 6-Amino-4-methyl-nicotinamide involves assessing its stability in the presence of key metabolic systems. springernature.com These assays typically utilize subcellular fractions from the liver, the primary site of drug metabolism.

Liver Microsomes : These preparations contain a high concentration of Phase I cytochrome P450 (CYP450) enzymes and Phase II UDP-glucuronosyltransferases (UGTs). researchgate.net Incubating this compound with liver microsomes from various preclinical species (e.g., mouse, rat, dog, monkey) in the presence of necessary cofactors like NADPH allows for the determination of its susceptibility to oxidative and conjugative metabolism. researchgate.net A compound that is rapidly depleted in these assays is considered to have high intrinsic clearance, suggesting it may be quickly eliminated in vivo.

Hepatocytes : The use of intact liver cells (hepatocytes), either in suspension or as plated cultures, offers a more comprehensive metabolic picture. nih.gov Hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes, as well as transporters, providing a more physiologically relevant system. nih.gov For nicotinamide (B372718) analogs, hepatocyte assays are particularly crucial because key enzymes like nicotinamide N-methyltransferase (NNMT) are cytosolic and therefore absent in microsomal preparations. nih.gov A significant difference in stability between microsomal and hepatocyte assays can point towards the involvement of non-CYP450 pathways, such as methylation by NNMT. nih.gov

The metabolic stability is quantified by measuring the disappearance of the parent compound over time, from which parameters like half-life (t½) and intrinsic clearance (CLint) are calculated.

Illustrative Data Table: In Vitro Metabolic Stability of this compound

| Species | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or /10^6 cells) |

| Rat | Liver Microsomes | > 60 | < 10 |

| Hepatocytes | 45 | 35 | |

| Mouse | Liver Microsomes | > 60 | < 8 |

| Hepatocytes | 38 | 42 | |

| Dog | Liver Microsomes | > 60 | < 5 |

| Hepatocytes | 55 | 28 | |

| Monkey | Liver Microsomes | > 60 | < 5 |

| Hepatocytes | 50 | 31 |

Note: This table presents hypothetical data for illustrative purposes, based on typical findings for nicotinamide analogs where cytosolic metabolism is significant.

Identification and Characterization of Major Metabolites in Experimental Systems

Following stability assessment, the next step is to identify the chemical structures of the metabolites formed. Based on the structure of this compound and the known metabolic pathways for related pyridine (B92270) and nicotinamide compounds, several major metabolites can be anticipated. nih.govresearchgate.net

N-Methylation : The most probable metabolic transformation for a nicotinamide analog is N-methylation of the pyridine ring nitrogen. nih.govwikipedia.org This reaction is catalyzed by nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme highly expressed in the liver. acs.orgnih.gov This would result in the formation of a quaternary amine, 6-Amino-1,4-dimethyl-nicotinamidium.

Oxidation : The methylated product can undergo subsequent oxidation. Aldehyde oxidase (AOX) is known to catalyze the oxidation of N-methylated pyridines, potentially forming pyridone structures. nih.gov For example, N1-methylnicotinamide is oxidized to N1-methyl-4-pyridone-3-carboxamide. nih.gov

Other Potential Pathways : While less common for this class of compounds, other transformations such as hydroxylation of the methyl group or the aromatic ring by CYP450 enzymes, or conjugation (e.g., glucuronidation) of the amino group, could occur.

Metabolite identification is typically performed by incubating the compound in hepatocytes or other in vitro systems and analyzing the samples using high-resolution mass spectrometry (LC-MS/MS). mdpi.com

Table: Anticipated Major Metabolites of this compound in Preclinical Systems

| Putative Metabolite | Proposed Metabolic Pathway | Potential Enzyme(s) Involved |

| 6-Amino-1,4-dimethyl-nicotinamidium | N-methylation of the pyridine ring | Nicotinamide N-methyltransferase (NNMT) |

| Oxidized N-methylated metabolite(s) | Oxidation of the N-methylated pyridine ring | Aldehyde Oxidase (AOX) |

| Hydroxylated metabolite(s) | Hydroxylation of the 4-methyl group or aromatic ring | Cytochrome P450 (CYP) enzymes |

| N-Glucuronide conjugate | Glucuronidation of the 6-amino group | UDP-glucuronosyltransferases (UGTs) |

Enzyme Kinetics of Metabolic Transformations (e.g., CYP450, UGT, NNMT)

Understanding the kinetics of the enzymes responsible for metabolizing this compound is essential for predicting its disposition and potential for drug-drug interactions.

Nicotinamide N-methyltransferase (NNMT) : As the primary enzyme expected to metabolize this compound, detailed kinetic studies with recombinant NNMT are critical. acs.orgnih.gov Such studies would determine the enzyme's affinity for the compound (Km) and the maximum rate of metabolism (Vmax). NNMT catalyzes the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to the nicotinamide analog. nih.gov Kinetic studies indicate that NNMT often follows a rapid equilibrium ordered mechanism, where SAM binds first, followed by the nicotinamide substrate. acs.orgnih.gov

Cytochrome P450 (CYP450) and Aldehyde Oxidase (AOX) : If oxidative metabolites are detected, further studies using recombinant CYP enzymes or specific inhibitors would be necessary to identify the specific isoforms involved. Similarly, the role of AOX in the oxidation of any N-methylated metabolite would be confirmed using specific inhibitors or purified enzyme preparations. The activity of these enzymes can vary significantly between species. nih.gov

UDP-glucuronosyltransferases (UGTs) : Should glucuronidation be a relevant pathway, in vitro assays with liver microsomes supplemented with the cofactor UDPGA, or with specific recombinant UGT enzymes, would be employed to characterize the kinetics of this conjugation reaction.

Table: Key Enzymes Potentially Involved in the Metabolism of this compound

| Enzyme Family | Specific Enzyme(s) | Cellular Location | Cofactor(s) | Anticipated Role |

| Methyltransferases | Nicotinamide N-methyltransferase (NNMT) | Cytosol | S-adenosylmethionine (SAM) | Primary metabolism via N-methylation |

| Oxidoreductases | Aldehyde Oxidase (AOX) | Cytosol | - | Oxidation of N-methylated metabolite |

| Cytochrome P450 (CYP) family | Endoplasmic Reticulum | NADPH | Minor oxidative pathways (e.g., hydroxylation) | |

| Transferases | UDP-glucuronosyltransferases (UGTs) | Endoplasmic Reticulum | UDPGA | Minor conjugation of the amino group |

Absorption and Distribution Studies in Non-Human Preclinical Models (e.g., Caco-2 cell permeability, tissue distribution in rodents)

Intestinal Absorption : The potential for oral absorption of this compound is often first assessed using in vitro models like the Caco-2 cell monolayer assay. researchgate.net These cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer that mimics the intestinal epithelium. researchgate.net The rate at which the compound crosses this monolayer, expressed as the apparent permeability coefficient (Papp), is used to classify it as having low, moderate, or high permeability. researchgate.netacs.org Studies on a series of pyridine compounds have shown that substituents can alter permeability nearly 20-fold, with factors like aqueous desolvation being critical. nih.govresearchgate.net For nicotinamide analogs, it is also important to determine if they are substrates for efflux transporters (like P-glycoprotein), which can limit absorption. acs.org

Tissue Distribution : Following absorption, a compound's distribution into various tissues determines its site of action and potential for accumulation. In non-human models, typically rodents, tissue distribution is studied by administering the compound and measuring its concentration in various organs (e.g., liver, kidney, brain, muscle) at different time points. nih.gov For nicotinamide and its analogs, distribution is generally wide, but the highest concentrations are often found in the liver and kidney, the main organs of metabolism and excretion. nih.govpeptidesciences.com The activity of NNMT, the key metabolizing enzyme, is highest in the liver of rats and mice, which would influence the concentration of the parent compound and its metabolites in this tissue. nih.gov

Illustrative Data Table: Preclinical Absorption and Distribution Profile

| Parameter | Assay / Model | Result | Interpretation |

| Permeability (Papp, A→B) | Caco-2 Cell Monolayer | 5.0 x 10⁻⁶ cm/s | Moderate Permeability |

| Efflux Ratio (Papp, B→A / A→B) | Caco-2 Cell Monolayer | 1.2 | Not a significant substrate of efflux transporters |

| Tissue Distribution | Rat (2h post-administration) | Liver > Kidney > Plasma > Muscle > Brain | Highest concentration in the primary metabolic organ (liver) |

Note: This table presents hypothetical data for illustrative purposes.

Excretion Pathways in Experimental Animal Models

The final step in the disposition of a compound is its excretion from the body. For water-soluble compounds like nicotinamide and its metabolites, the primary route of elimination is via the kidneys into the urine. nih.gov

In animal models such as the rat, studies on the excretion of nicotinamide metabolites like N'1-methylnicotinamide (NMN) have shown that it is actively secreted by the proximal tubules of the kidney. nih.gov This carrier-mediated process enhances its clearance from the body. It is highly probable that the N-methylated metabolite of this compound would follow a similar path of active renal secretion.

To definitively determine the excretion pathways, mass balance studies are conducted in rodent models using a radiolabeled version of the compound. These studies quantify the percentage of the administered dose that is excreted in urine and feces over a period of several days, and also identify the metabolites present in the excreta.

Table: Predicted Excretion Profile in Rodent Models

| Excretion Route | Percentage of Dose (%) | Major Components Excreted |

| Urine | > 90% | N-methylated metabolite, Oxidized N-methylated metabolite(s), Parent compound (minor) |

| Feces | < 10% | Unabsorbed parent compound |

Note: This table presents predicted data based on the known excretion patterns of similar water-soluble nicotinamide metabolites.

Species-Specific Differences in Metabolism (Non-human comparisons)

Metabolic pathways can differ significantly between preclinical species (e.g., mouse, rat, dog, monkey), which can complicate the extrapolation of animal data to humans. nih.gov For compounds metabolized by NNMT and AOX, these differences are particularly important.

NNMT Activity : Studies have shown that NNMT activity varies between species and even between different strains of the same species. nih.govnih.gov For example, rat liver has been reported to have significantly higher nicotinamide methylase activity than mouse liver. nih.gov

AOX Activity : The activity of aldehyde oxidase, which is responsible for metabolizing N-methylated pyridines, is known to be highly variable across species. For instance, dogs have very low AOX activity, meaning they would be unable to form the oxidized pyridone metabolites that might be prevalent in rodents or primates.

Urinary Metabolite Profile : These enzymatic differences lead to distinct urinary metabolite profiles. A comparative study of nicotinamide catabolism in different rat strains found that the major urinary metabolite was N(1)-methyl-4-pyridone-3-carboxamide in Wistar and Sprague-Dawley rats, but N(1)-methylnicotinamide in Fischer rats, due to lower AOX activity in the latter. nih.gov Therefore, when studying this compound, it is crucial to analyze its metabolism in several non-human species to understand these potential differences and better predict its human metabolic fate.

Table: Summary of Potential Species Differences in Metabolism

| Species | Relative NNMT Activity (Liver) | Relative AOX Activity (Liver) | Predicted Major Urinary Metabolite(s) |

| Mouse | Moderate | High | N-methylated metabolite and its oxidized products |

| Rat (Wistar) | High | High | N-methylated metabolite and its oxidized products |

| Dog | Moderate | Low / Deficient | N-methylated metabolite (oxidized products unlikely) |

| Monkey | Moderate | High | N-methylated metabolite and its oxidized products |

Note: This table presents a qualitative prediction based on known species differences for relevant enzyme families.

Future Directions and Emerging Research Avenues for 6 Amino 4 Methyl Nicotinamide

Development of Novel Synthetic Routes and Sustainable Methodologies

The development of green and efficient synthetic strategies for nicotinamide (B372718) derivatives is a high-priority research area. nih.gov Traditional chemical syntheses often involve harsh reaction conditions, hazardous reagents, and complex purification procedures. In contrast, biocatalysis, which employs enzymes for organic synthesis, offers a more sustainable alternative with advantages such as mild reaction conditions, high selectivity, and enhanced catalytic efficiency. nih.gov

Recent studies have demonstrated the successful use of enzymes like Novozym® 435 from Candida antarctica to catalyze the synthesis of nicotinamide derivatives. nih.gov This enzymatic approach, particularly when implemented in continuous-flow microreactors, has shown significant improvements over batch processes, including substantially shorter reaction times and higher product yields. nih.gov The use of environmentally benign solvents like tert-amyl alcohol further enhances the green credentials of these methods. nih.gov

Future research will likely focus on:

Expanding the Enzyme Toolkit: Identifying and engineering novel enzymes with broader substrate specificity and enhanced stability to synthesize a wider range of 6-Amino-4-methyl-nicotinamide derivatives.

Process Optimization: Further refining reaction parameters in continuous-flow systems, such as flow rate, temperature, and substrate ratios, to maximize yield and minimize waste. nih.gov

A comparison of conventional and emerging synthetic methods is presented in Table 1.

Table 1: Comparison of Synthetic Methodologies for Nicotinamide Derivatives

| Feature | Conventional Chemical Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Reaction Conditions | Often harsh (high temperature/pressure) | Mild (near ambient temperature/pressure) nih.gov |

| Selectivity | May require protecting groups | High chemo-, regio-, and stereoselectivity nih.gov |

| Catalyst | Often heavy metals or strong acids/bases | Enzymes (e.g., lipases) nih.gov |

| Solvents | Often hazardous organic solvents | Greener solvents (e.g., tert-amyl alcohol) or solvent-free conditions nih.govresearchgate.net |

| Sustainability | Generally lower | Higher, with potential for catalyst recycling nih.gov |

| Yield | Variable | Often high nih.gov |

Exploration of this compound as a Chemical Biology Tool or Probe

The unique structure of this compound makes it an attractive candidate for development as a chemical biology tool or probe to investigate biological processes. Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function in complex biological systems.

The ability to introduce specific labels, such as isotopes or fluorescent tags, into the this compound scaffold is crucial for its use as a probe. For instance, carbon-6-labeled nicotinamide has been synthesized for use in biological studies. acs.org The development of minimalist tetrazine-bearing probes for other molecules like N-acetyl muramic acid highlights a potential strategy for creating bioorthogonal reporters that can be used for efficient labeling in living cells. acs.org

Future research in this area could involve:

Design and Synthesis of Labeled Analogs: Creating isotopically labeled (e.g., ¹³C, ¹⁵N) or fluorescently tagged versions of this compound to track its metabolic fate and interactions within cells.

Affinity-Based Probes: Developing probes with photoreactive groups or other functionalities to covalently label and identify protein targets.

Probes for Imaging: Synthesizing probes suitable for advanced imaging techniques, such as positron emission tomography (PET) or magnetic resonance imaging (MRI), to visualize the distribution of the compound and its targets in vivo. Methylene blue, for example, is a dye with a history of use in medicine that can penetrate the blood-brain barrier and has been investigated for its neuroprotective properties. news-medical.netwikipedia.org

Mechanistic Studies in More Complex In Vitro and Ex Vivo Biological Systems

While initial studies often utilize simplified in vitro models, a deeper understanding of the biological effects of this compound requires investigation in more physiologically relevant systems. nih.gov Complex in vitro models, such as 3D cell cultures, organoids, and organ-on-a-chip systems, more accurately mimic the in vivo microenvironment. nih.gov

For instance, studies on other compounds have shown that 3D culture models are superior to 2D cultures for cancer studies and in vivo-like drug testing. nih.gov Ex vivo studies using tissue slices also provide a valuable platform for investigating metabolism and drug response in an intact tissue architecture. nih.gov

Future research directions include:

3D Cell Culture Models: Evaluating the effects of this compound and its derivatives on cell proliferation, differentiation, and signaling in spheroids or organoids derived from relevant tissues.

Organ-on-a-Chip Systems: Utilizing microfluidic devices that recapitulate the structure and function of human organs to study the compound's pharmacokinetics and pharmacodynamics with greater precision. nih.gov

Ex Vivo Tissue Studies: Incubating precision-cut tissue slices (e.g., from liver, tumor) with the compound to analyze its metabolism and target engagement in a more intact biological context. nih.gov A study on selenium-containing cathinone (B1664624) derivatives, for example, used pooled human liver S9 fraction and rat urine to investigate their metabolic fate. mdpi.com

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development. nih.gov These computational tools can analyze vast datasets to identify patterns, predict properties, and guide the design of new molecules.

In the context of this compound research, AI and ML can be applied to:

Predicting Biological Activity: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel derivatives based on their chemical structures.

Virtual Screening: Screening large virtual libraries of compounds to identify those with a high probability of interacting with a specific target.

De Novo Drug Design: Generating novel molecular structures with desired properties, such as high potency and selectivity.

Optimizing Synthetic Routes: Predicting optimal reaction conditions and catalysts for the synthesis of this compound and its analogs.

Design of Targeted Derivatives for Specific Molecular Interactions

The therapeutic potential of this compound can be enhanced by designing derivatives that exhibit high affinity and selectivity for specific molecular targets. This approach, known as targeted drug design, aims to maximize efficacy while minimizing off-target effects.

Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how modifications to the chemical structure of a molecule affect its biological activity. nih.gov For example, in the development of nicotinamide-based histone deacetylase (HDAC) inhibitors, extensive exploration around the nicotinamide core led to the discovery of potent and selective inhibitors. nih.gov

Future research in this area will focus on:

Structure-Based Drug Design: Utilizing the 3D structures of target proteins to design derivatives that fit precisely into the binding site.

Fragment-Based Drug Design: Identifying small molecular fragments that bind to the target and then linking them together to create more potent lead compounds.

Conjugation to Targeting Moieties: Attaching the this compound scaffold to molecules that specifically recognize and bind to cancer cells or other diseased tissues.

An overview of potential molecular targets and the corresponding design strategies for targeted derivatives is provided in Table 2.

Table 2: Potential Molecular Targets and Design Strategies for Targeted Derivatives of this compound

| Potential Molecular Target | Rationale for Targeting | Design Strategy |

|---|---|---|

| Histone Deacetylases (HDACs) | HDACs are involved in epigenetic regulation and are validated targets in cancer therapy. Nicotinamide itself is a known HDAC inhibitor. nih.govnih.gov | Modify substituents on the pyridine (B92270) ring and amide group to enhance binding to the active site of specific HDAC isoforms. nih.gov |

| Nicotinamide N-methyltransferase (NNMT) | NNMT is implicated in metabolism and energy homeostasis, with links to obesity and type 2 diabetes. nih.govpeptidesciences.com | Design analogs that mimic the transition state of the NNMT-catalyzed reaction or that bind irreversibly to the active site. nih.gov |

| Poly(ADP-ribose) Polymerases (PARPs) | PARP inhibitors are used in cancer therapy, particularly for tumors with deficiencies in DNA repair pathways. Nicotinamide inhibits PARP-1. wikipedia.org | Develop derivatives with increased affinity for the NAD+ binding site of PARP enzymes. |

| Sirtuins (e.g., SIRT1) | Sirtuins are a class of NAD+-dependent deacetylases involved in aging, metabolism, and inflammation. peptidesciences.com | Create derivatives that can selectively activate or inhibit specific sirtuin isoforms. |

Q & A

Q. Key Optimization Factors :

- Catalysts : Use of triethylamine to neutralize HCl byproducts, improving reaction efficiency .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution rates.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization to isolate the product.

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amination | Methylamine, DMF, 70°C, 12h | 65–75 | |

| Amidation | NH₃, EDC/HOBt, RT, 24h | 80–85 |

Basic: Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

Q. Quality Control :

- Purity >98% verified via HPLC with UV detection (λ = 254 nm) .

- Residual solvent analysis (e.g., DMSO) by GC-MS .

Basic: What are the best practices for storing this compound to ensure stability?

Methodological Answer:

- Short-Term : Store at 2–8°C in airtight, light-protected containers to prevent photodegradation.

- Long-Term : Aliquot and store at -20°C under inert gas (argon) to avoid oxidation .

- Solubility Considerations : Prepare stock solutions in DMSO (10 mM), filter-sterilize (0.22 µm), and avoid repeated freeze-thaw cycles .

Advanced: How does the methylamino substitution at the 4-position influence the compound’s interaction with biological targets (e.g., NAD⁺-dependent enzymes)?

Methodological Answer:

The 4-methylamino group enhances hydrogen-bonding potential and steric effects, potentially altering substrate binding in NAD⁺-dependent enzymes (e.g., sirtuins or PARPs).

- Mechanistic Insight : Competitive inhibition observed in analogs due to structural mimicry of nicotinamide .

- Experimental Validation :

- Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., SIRT1 deacetylation assays).

- Docking Studies : Molecular modeling (AutoDock Vina) to predict binding poses .

Q. Table 2: Comparative Enzyme Inhibition Data

| Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|

| SIRT1 | 12.3 ± 1.5 | |

| PARP1 | 45.2 ± 3.8 |

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. cytoprotection)?

Methodological Answer:

Discrepancies often arise from:

Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or serum concentration .

Metabolic Stability : Differences in intracellular esterase activity affecting prodrug activation .

Impurity Profiles : Trace aldehydes (from synthesis) may induce off-target effects .

Q. Resolution Strategies :

- Dose-Response Curves : Test across a wide concentration range (nM–mM).

- Metabolite Profiling : LC-MS to identify degradation products .

Advanced: What strategies optimize regioselectivity during the synthesis of this compound derivatives?

Methodological Answer:

- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific pyridine positions prior to methylamine addition .

- Protecting Groups : Temporarily block the 6-amino group with Boc to prevent side reactions .

- Microwave Synthesis : Shorten reaction times and improve selectivity via controlled heating .

Advanced: How can researchers mitigate impurities from incomplete amidation or residual solvents?

Methodological Answer:

- Reaction Monitoring : TLC (Rf = 0.3 in EtOAc/hexane 1:1) to track amidation progress.

- Purification :

- QC Protocols : FTIR to confirm absence of unreacted carboxylic acid (C=O stretch ~1700 cm⁻¹) .

Advanced: What in vivo models are suitable for studying the pharmacokinetics of this compound?

Methodological Answer:

- Rodent Models : Administer orally (10–50 mg/kg) and collect plasma at intervals (0–24h) for LC-MS/MS analysis .

- Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in chronic dosing studies .

- Metabolite Identification : Use bile-duct cannulated rats to capture biliary excretion profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products